molecular formula C12H18ClN B13520185 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

Cat. No.: B13520185
M. Wt: 211.73 g/mol
InChI Key: MJJJTHZLWMXLNR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a pyrrolidine ring system. The pyrrolidine scaffold is a saturated, five-membered nitrogen heterocycle that is widely utilized by researchers to obtain compounds for the treatment of various human diseases . Its value stems from the sp3-hybridization of the ring, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and increased three-dimensional (3D) coverage of the molecule—a phenomenon known as "pseudorotation" . This three-dimensional shape is a strategic goal in drug discovery, as it can influence key physicochemical parameters to improve the druggability of candidate molecules, potentially leading to better solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The specific 3,4-dimethylphenyl substitution on this pyrrolidine scaffold provides a hydrophobic aromatic group, which may be critical for target binding and selectivity in various biochemical assays. As a hydrochloride salt, the compound offers enhanced solubility and stability for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H

InChI Key

MJJJTHZLWMXLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core with 3,4-Dimethylphenyl Substitution

A common approach involves the reductive amination of 3,4-dimethylphenyl-substituted aldehydes or ketones with pyrrolidine or its precursors. The general steps include:

  • Step 1: Preparation of 3,4-dimethylphenylacetaldehyde or a related intermediate.
  • Step 2: Reaction of this aldehyde with pyrrolidine or a protected pyrrolidine derivative under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4).
  • Step 3: Purification of the resulting 2-(3,4-dimethylphenyl)pyrrolidine free base.

Formation of Hydrochloride Salt

The free base is then converted into the hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethereal HCl or HCl in isopropanol. This step improves the compound’s stability, crystallinity, and solubility profile.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 3,4-Dimethylphenylacetaldehyde, Pyrrolidine, NaBH(OAc)3, AcOH, DCM Reductive amination at room temperature for 12-24 h 75-85% crude yield
2 Purification by column chromatography Silica gel, eluent: hexane/ethyl acetate gradient Purity >95%
3 Treatment with HCl (1M in diethyl ether) Stirring at 0-5 °C for 2 h Formation of hydrochloride salt, >90% yield

This procedure is adapted from general pyrrolidine synthesis methods and tailored for the 3,4-dimethylphenyl substitution pattern.

Alternative Synthetic Routes

Cyclization from Amino Alcohols

Starting from 3,4-dimethylphenyl-substituted amino alcohols, intramolecular cyclization under acidic or dehydrating conditions can yield the pyrrolidine ring. Subsequent salt formation with HCl completes the synthesis.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to attach the 3,4-dimethylphenyl group to a preformed pyrrolidine ring or its precursor, followed by salt formation.

Analytical and Purification Techniques

  • Column Chromatography: Silica gel chromatography is widely used to purify intermediates and final products.
  • Crystallization: Hydrochloride salts often crystallize well, facilitating purification.
  • Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm structure and purity.
  • Yield Optimization: Reaction conditions such as temperature, solvent, and molar ratios are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Reductive Amination 3,4-Dimethylphenylacetaldehyde + Pyrrolidine NaBH(OAc)3, AcOH Room temp, 12-24 h High yield, straightforward Requires aldehyde synthesis
Cyclization 3,4-Dimethylphenyl amino alcohol Acid catalyst Heating, acidic medium Direct ring formation Multi-step precursor synthesis
Cross-Coupling Pyrrolidine derivative + Aryl halide Pd catalyst, base Elevated temp, inert atmosphere Versatile, selective Requires expensive catalysts

Research Findings and Optimization Insights

  • The reductive amination route offers the best balance of efficiency and scalability, with yields typically above 75% after purification.
  • Salt formation with hydrochloric acid enhances the compound's stability and facilitates handling.
  • Use of sodium triacetoxyborohydride is preferred over sodium borohydride for better selectivity and milder conditions.
  • Purification by chromatography followed by crystallization of the hydrochloride salt yields a product of high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various biological receptors, influencing their activity. This binding can modulate the function of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features/Applications Reference
This compound C₁₂H₁₈ClN 3,4-dimethylphenyl ~227.7* Potential CNS-targeting intermediate [Inferred]
(S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride C₁₂H₁₈ClN 3,5-dimethylphenyl 227.7 Pharmaceutical intermediate (ENAO Chemical)
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride C₁₀H₁₂ClF₂N 3,4-difluorophenyl 219.66 Enhanced electronegativity for receptor binding
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride C₁₂H₁₆Cl₃N 3,4-dichlorophenyl 280.62 Increased lipophilicity; possible antimicrobial activity
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride C₁₂H₁₈ClNO 3,4-dimethylphenoxy 227.74 Ether linkage alters conformation; irritant class

*Molecular weight inferred from analogs with identical core structure.

Key Observations:

Substituent Position and Electronic Effects: The 3,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, which may enhance binding to hydrophobic pockets in proteins .

Functional Group Variations: Replacement of methyl with chlorine () increases molecular weight and lipophilicity, which may improve membrane permeability but raise toxicity risks .

Biological Activity

Overview

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, classified under the CAS number 2639451-34-4, is primarily utilized as a synthetic intermediate in pharmaceuticals and biochemicals. It is characterized as a white crystalline solid with a melting point of 136-138°C and is insoluble in water.

The precise mechanism of action for this compound remains largely undefined. However, it is hypothesized to act as an enzyme inhibitor , particularly affecting the metabolism of various drugs and compounds. This inhibition may influence multiple molecular targets and pathways, contributing to its diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor cell lines (e.g., HeLa, A549)
AntimicrobialActivity against drug-resistant strains
NeuroprotectiveInteraction with neurotransmitter systems

Case Study: Anticancer Activity

A study focused on small molecule inhibitors similar to this compound revealed that certain derivatives exhibited IC50 values indicating strong inhibitory effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, optimal compounds demonstrated IC50 values ranging from 3.72 μM to 9.23 μM against these cell lines, suggesting significant therapeutic potential .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound TypeCharacteristicsBiological Activity
PyrrolidineSimple nitrogen-containing ring; versatile in drug designVarious biological effects
PyrrolizinesFused pyrrolidine rings; exhibit diverse activitiesAnticonvulsant properties
Pyrrolidine-2-oneContains a ketone group; used in synthesizing bioactive moleculesPotential anticancer activity

Q & A

Q. What are the recommended methods for synthesizing 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride in a laboratory setting?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,4-dimethylbenzyl chloride with pyrrolidine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to drive the reaction. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) ensures high purity. Reaction monitoring by TLC or HPLC is critical . Reactor design considerations (e.g., batch vs. continuous flow) should align with scalability goals and safety protocols .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store the compound in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers). Waste must be neutralized (e.g., acid-base treatment) and disposed via certified hazardous waste services. Emergency procedures (e.g., eye flushing with water for 15 minutes) should align with GHS guidelines .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer:
  • Purity: HPLC with UV detection (C18 column, methanol/water mobile phase) or GC-MS for volatile derivatives.
  • Structural Confirmation: NMR (¹H/¹³C) to verify substituent positions and stereochemistry; FT-IR for functional group analysis.
  • Quantitative Analysis: Combustion analysis (C, H, N) or ion chromatography for chloride content. Cross-validate results with reference standards .

Advanced Research Questions

Q. How can computational chemistry be integrated into experimental design to study the reactivity of this compound?

  • Methodological Answer: Use density functional theory (DFT) to model reaction pathways, such as protonation sites or nucleophilic attack mechanisms. Software like Gaussian or ORCA can predict transition states and activation energies. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models. ICReDD’s approach of combining quantum calculations with experimental feedback loops is a benchmark .

Q. How should researchers address contradictory data in the synthesis optimization of this compound?

  • Methodological Answer: Apply statistical design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, catalyst loading). Use factorial designs or response surface methodology (RSM) to identify interactions between parameters. For example, a Plackett-Burman design can screen critical factors, followed by a central composite design for optimization. Contradictions in yield vs. purity data may arise from competing reaction pathways, requiring mechanistic studies (e.g., isotopic labeling) .

Q. What strategies are recommended for elucidating the biological activity mechanisms of this compound?

  • Methodological Answer:
  • In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR for binding affinity.
  • Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation.
  • Computational Docking: Tools like AutoDock predict binding modes to receptors, guiding mutagenesis studies.
  • Contradiction Resolution: Replicate assays under varied conditions (pH, cofactors) and cross-reference with structural analogs to validate specificity .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies in spectroscopic data for this compound across studies?

  • Methodological Answer: Calibrate instruments using certified reference materials. For NMR, ensure deuterated solvent consistency and temperature control. Compare data with databases (e.g., PubChem, SciFinder) and publish raw spectra for peer validation. If contradictions persist (e.g., unexpected peaks), consider impurities or tautomeric forms via 2D NMR (COSY, HSQC) .

Q. What advanced separation techniques are suitable for isolating byproducts during synthesis?

  • Methodological Answer: Use preparative HPLC with a chiral column for enantiomeric separation or centrifugal partition chromatography (CPC) for non-polar byproducts. Membrane technologies (e.g., nanofiltration) can separate macromolecular impurities. Pair with inline FTIR or MS detection for real-time monitoring .

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